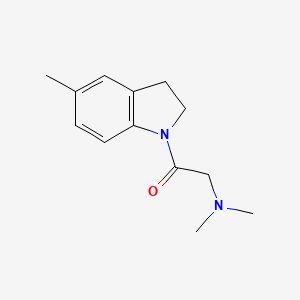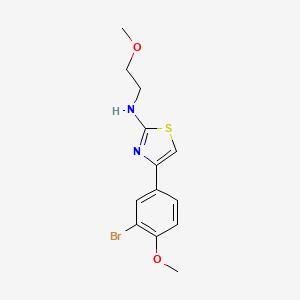![molecular formula C15H20N2O3 B7637273 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
作用機序
The mechanism of action of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid is similar to other NSAIDs and involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects in various disease conditions. In arthritis, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces inflammation and joint damage by inhibiting the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha. In fever, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces body temperature by inhibiting the production of prostaglandins in the hypothalamus. In pain, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces pain perception by inhibiting the production of prostaglandins in the spinal cord and peripheral tissues.
実験室実験の利点と制限
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its well-characterized chemical structure, ease of synthesis, and availability. However, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
Future research on 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid should focus on its potential therapeutic applications in various disease conditions, including arthritis, fever, and pain. Further studies are needed to determine the safety and efficacy of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid in humans, as well as its potential side effects and drug interactions. Additionally, future research should explore the potential of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid as a lead compound for the development of new NSAIDs with improved safety and efficacy profiles.
合成法
The synthesis of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with propylamine to form 4-(propylamino)benzoic acid. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form the final product, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid.
科学的研究の応用
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been studied extensively for its potential therapeutic applications in various disease conditions. Several studies have shown that 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
特性
IUPAC Name |
3-[(1-propylpyrrolidine-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-8-17-9-4-7-13(17)14(18)16-12-6-3-5-11(10-12)15(19)20/h3,5-6,10,13H,2,4,7-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQJVHHEVXFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)